molecular formula C19H16N2O4 B606593 CeMMEC13

CeMMEC13

Cat. No.: B606593
M. Wt: 336.3 g/mol
InChI Key: NXKBPGZQDHACPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CeMMEC13 is an isoquinolinone compound that selectively inhibits the second bromodomain of the transcription initiation factor TAF1. It has an inhibitory concentration (IC50) of 2.1 micromolar. This compound is primarily used in scientific research for its ability to modulate epigenetic reader domains, which are crucial in the regulation of gene expression .

Mechanism of Action

Target of Action

CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (Transcription initiation factor TFIID subunit 1) . TAF1 is a part of the transcription factor IID (TFIID) complex, which is integral to the regulation of gene expression. By inhibiting TAF1, this compound can influence the transcriptional activity of numerous genes.

Mode of Action

This compound interacts with the second bromodomain of TAF1, inhibiting its function. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key process in the regulation of gene transcription . By inhibiting this interaction, this compound can alter the transcriptional activity of TAF1.

Biochemical Pathways

The primary pathway affected by this compound is the gene transcription pathway . TAF1, the target of this compound, is a component of the TFIID complex, which is crucial for the initiation of transcription in cells . By inhibiting TAF1, this compound can influence the transcription of numerous genes, potentially leading to downstream effects on cellular function and behavior.

Pharmacokinetics

Like many small molecule inhibitors, factors such as solubility, stability, and bioavailability are critical for its effectiveness .

Result of Action

This compound has been shown to reduce the viability of certain cell lines when used in combination with other compounds. For example, it has been reported that this compound, in combination with (S)-JQ1, increases RFP expression in REDS3 cells and is effective in reducing the viability of H23 and THP1 cells .

Biochemical Analysis

Biochemical Properties

CeMMEC13 plays a significant role in biochemical reactions by selectively inhibiting the second bromodomain of TAF1 . This interaction with TAF1, a transcription initiation factor, influences the regulation of gene expression.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by inhibiting the second bromodomain of TAF1 , which can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the second bromodomain of TAF1 . This inhibition can lead to changes in gene expression and potentially affect enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Current knowledge indicates that it selectively inhibits the second bromodomain of TAF1

Metabolic Pathways

It is known to interact with TAF1

Transport and Distribution

It is known to interact with TAF1

Subcellular Localization

It is known to interact with TAF1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CeMMEC13 involves several steps, starting with the preparation of the isoquinolinone core. This core is then functionalized to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

CeMMEC13 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached .

Scientific Research Applications

CeMMEC13 has a wide range of applications in scientific research:

    Chemistry: It is used to study the inhibition of bromodomains, which are involved in the regulation of gene expression.

    Biology: this compound is used to investigate the role of epigenetic reader domains in cellular processes.

    Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in cancer and inflammatory diseases.

    Industry: It is used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CeMMEC13 is unique in its high selectivity for the second bromodomain of TAF1, with minimal effects on other bromodomains such as BRD4, BRD9, CREBBP, or EP300. This selectivity makes it a valuable tool for studying the specific roles of TAF1 in gene expression and epigenetic regulation .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBPGZQDHACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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